molecular formula C8H11IN2O2 B2999609 Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1290962-37-6

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2999609
CAS No.: 1290962-37-6
M. Wt: 294.092
InChI Key: SLNZWLBSMLGBQZ-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by a pyrazole ring substituted with an iodine atom at position 4, an isopropyl group at position 3, and a methyl ester at position 4. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-5-propan-2-yl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZWLBSMLGBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include arylhydrazines, acetylenic acids, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogous pyrazole carboxylates to highlight substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate 4-I, 3-isopropyl, 5-COOCH3 ~294 (calculated) High steric bulk, potential for nucleophilic substitution (iodo group) N/A
Methyl 1H-pyrazole-3-carboxylate 3-COOCH3 126.11 Lower steric hindrance; used in synthesis of heterocycles
Methyl 4-amino-1H-pyrazole-5-carboxylate 4-NH2, 5-COOCH3 141.13 Amino group enables hydrogen bonding; intermediate in drug design
1-Methyl-1H-pyrazole-4-carbaldehyde 4-CHO, 1-CH3 110.11 Aldehyde group offers reactivity for condensation reactions
Ethyl 4-amino-1H-pyrazole-5-carboxylate 4-NH2, 5-COOCH2CH3 155.15 Ethyl ester may enhance lipophilicity compared to methyl analogs

Key Differences and Implications

Substituent Reactivity: The iodo group in the target compound distinguishes it from amino or methyl-substituted analogs (e.g., Methyl 4-amino-1H-pyrazole-5-carboxylate ). Iodo derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling functionalization of the pyrazole core. Isopropyl vs.

Physical Properties: Molecular Weight and Solubility: The iodine and isopropyl groups increase molecular weight (~294 g/mol) compared to non-halogenated analogs (e.g., 126.11 g/mol for Methyl 1H-pyrazole-3-carboxylate ). This may reduce aqueous solubility, a critical factor in pharmacokinetics. Melting Points: While direct data for the target compound is unavailable, halogenated pyrazoles (e.g., iodo derivatives) typically exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces.

Applications: Pharmaceutical Intermediates: Amino-substituted analogs (e.g., Methyl 4-amino-1H-pyrazole-5-carboxylate ) are commonly used in drug synthesis for ACE inhibitors or kinase-targeting agents. The target compound’s iodo group could enable late-stage functionalization in such pathways. Agrochemicals: Steric bulk from the isopropyl group may enhance binding to enzyme active sites in herbicides or fungicides, as seen in other pyrazole-based agrochemicals.

Research Findings and Data Gaps

  • Synthetic Routes: Evidence suggests that halogenated pyrazoles are often synthesized via electrophilic iodination or palladium-catalyzed reactions.
  • Biological Activity: Pyrazole carboxylates with amino groups (e.g., ) show antimicrobial and anti-inflammatory properties. The iodine substituent’s impact on bioactivity remains unexplored in the evidence.
  • Thermal Stability : The isopropyl group may improve thermal stability compared to linear alkyl chains, but experimental data is needed.

Biological Activity

Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has the following chemical formula:

C8H10IN2O2C_8H_{10}IN_2O_2

Its molecular weight is approximately 294.09 g/mol. The presence of the iodine atom at the 4th position and the isopropyl group at the 3rd position contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) and other key metabolic enzymes. The mechanism often involves binding to active sites on target proteins, which alters their function and leads to therapeutic effects .
  • Receptor Binding : It may also interact with specific receptors, modulating signaling pathways critical for cellular functions. This interaction can influence processes such as inflammation, apoptosis, and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting COX enzymes, which play a significant role in the inflammatory response .
  • Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent. Studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
  • Antimicrobial Effects : The compound may also demonstrate antimicrobial properties, although further research is necessary to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Study A Demonstrated that related pyrazole compounds induced apoptosis in H146 xenograft tumors in SCID mice, indicating potential anticancer properties .
Study B Investigated enzyme inhibition by measuring IC50 values against various enzymes; found significant inhibitory activity against COX enzymes .
Study C Reported antimicrobial activity against several bacterial strains, suggesting potential for therapeutic applications in infectious diseases.

Q & A

Q. What are the standard synthetic routes for Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized for purity?

The compound is typically synthesized via multi-step reactions starting with pyrazole carboxylate derivatives. Key steps include iodination at the 4-position and introduction of the isopropyl group. Reaction optimization involves controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of iodinating agents (e.g., N-iodosuccinimide) to avoid over-iodination. Purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates by TLC or HPLC is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., iodinated C4, isopropyl C3).
  • IR : Carboxylate ester (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations.
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ peak). Cross-referencing with analogs (e.g., methyl pyrazole carboxylates in ) aids spectral interpretation .

Q. What crystallographic methods are recommended for structural elucidation of this compound?

Single-crystal X-ray diffraction using SHELX software (SHELXS for structure solution, SHELXL for refinement) is standard. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Twinning or disorder requires iterative refinement .

Advanced Research Questions

Q. How can regioselectivity challenges in the iodination step be addressed during synthesis?

Regioselectivity at C4 is influenced by steric and electronic factors. Computational pre-screening (DFT calculations) predicts reactive sites. Experimental optimization includes:

  • Using directing groups (e.g., electron-withdrawing substituents) to enhance iodination at C4.
  • Solvent polarity adjustments (e.g., DMF vs. THF) to modulate reaction kinetics. Refer to analogous pyrazole iodination protocols in for methodology .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) between experimental and computational models be resolved?

  • Validate experimental data by refining against high-resolution datasets (e.g., resolution < 0.8 Å).
  • Compare with Mercury’s Mogul database for bond/angle outliers.
  • Re-examine computational parameters (e.g., basis sets in DFT) for systematic errors. Cross-check with structural trends in related pyrazole derivatives ( ) .

Q. What mechanistic insights explain the solvent-dependent stability of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate via solvation, while protic solvents (e.g., methanol) may promote hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH) coupled with HPLC-MS monitor degradation products. Substituent effects (e.g., iodine’s steric bulk) reduce reactivity in non-polar solvents .

Q. How can molecular docking predict the compound’s interaction with biological targets like DHFR?

  • Prepare the ligand (pyrazole carboxylate) and receptor (DHFR PDB: 1U72) using AutoDock Tools.
  • Perform flexible docking to account for active-site residues (e.g., Phe31, Leu22).
  • Validate with binding affinity assays (e.g., IC50_{50} determination). Reference pyrazole-based DHFR inhibitors in for comparative analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsMonitoring MethodReference
IodinationNIS, DMF, 0°C → RT, 12hTLC (Hex:EA 3:1)
EsterificationSOCl2_2, MeOH, reflux, 4h1^1H NMR
PurificationColumn chromatography (SiO2_2)HPLC

Q. Table 2: Crystallographic Refinement Metrics

ParameterIdeal RangeSoftwareReference
R-factor< 0.05SHELXL
Resolution> 0.8 ÅMercury
TwinningRefine via HKLF5PLATON

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